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Compound of Interest

Compound Name: Uracil, 3-butyl-6-methyl-

Cat. No.: B086951 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of alkylated

uracil derivatives, a class of compounds that has garnered significant attention in medicinal

chemistry for their therapeutic potential. Uracil and its derivatives are fundamental components

of nucleic acids and have been extensively studied as scaffolds for developing novel antiviral

and anticancer agents.[1][2][3] This document summarizes key quantitative data, details

relevant experimental methodologies, and visualizes critical biological pathways to serve as a

valuable resource for researchers in the field.

Antiviral Activity
Alkylated uracil derivatives have demonstrated significant efficacy against a range of viruses,

including Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (HCMV), and Severe

Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[4][5][6][7] The mechanism of

action often involves the inhibition of key viral enzymes essential for replication.[5]

Anti-HIV Activity
Certain 1,3-disubstituted uracil derivatives have shown potent inhibitory activity against HIV-1.

[7] For instance, 1-cyanomethyl-3-(3,5-dimethylbenzyl)uracil and 1-phenyl-3-(3,5-

dimethylbenzyl)uracil have been identified as powerful inhibitors.[7] The nitrogen of the 1-

cyanomethyl group is thought to be crucial for this activity, suggesting an interaction with the

amino acid residues of HIV-1 reverse transcriptase.[6]
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Anti-HCMV Activity
A series of 1-[ω-(phenoxy)alkyl]uracil derivatives have been synthesized and evaluated for their

activity against HCMV.[4][8] Several of these compounds exhibited highly specific and

promising inhibitory activity against HCMV replication in HEL cell cultures, with EC50 values in

the low micromolar range and low cytotoxicity.[4][8]

Anti-SARS-CoV-2 Activity
Recent studies have explored N1,N3-disubstituted uracil derivatives as potential antiviral

agents against SARS-CoV-2 variants of concern.[5] These compounds have demonstrated a

broad antiviral effect in Vero E6 cells and have been shown to inhibit the activity of the

recombinant SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[5]

Table 1: Antiviral Activity of Selected Alkylated Uracil Derivatives

Compound/
Derivative
Class

Virus Cell Line EC50 (µM) CC50 (µM) Reference

1-[ω-

(phenoxy)alk

yl]uracil

derivatives

(compounds

17, 20, 24,

28)

HCMV HEL 5.5 - 12 ≥ 100 [4]

N1,N3-

disubstituted

uracil analogs

SARS-CoV-2

VOCs
Vero E6 - - [5]

Note: Specific EC50 values for the anti-SARS-CoV-2 compounds were not provided in the

abstract.
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Alkylated uracil derivatives have also been extensively investigated for their potential as

anticancer agents.[9][10][11][12] Their mechanisms of action are diverse and can include

acting as alkylating agents, inhibiting key enzymes in cancer cell signaling, and inducing

apoptosis.

Cytotoxic Activity
Hybrids of uracil derivatives with natural compounds like ursolic acid have been designed and

synthesized as potential cytotoxic agents.[10] Several of these conjugates exhibited significant

reduction in the cell viability of human breast cancer cell lines (MCF-7 and MDA-MB-231) with

IC50 values in the micromolar range.[10] For example, analog 6a demonstrated high cytotoxic

activity against MCF-7 and MDA-MB-231 cell lines with IC50 values of 14.00 µM and 5.83 µM,

respectively.[10]

Novel uracil and thiouracil derivatives have also been developed as histone deacetylase

(HDAC) inhibitors.[12] Compound 5m from this series showed superior activity against HDAC4

and exhibited a potent apoptotic effect on HCT116 colon cancer cells.[12]

Table 2: Anticancer Activity of Selected Alkylated Uracil Derivatives
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Compound/De
rivative Class

Cancer Cell
Line

IC50 (µM)
Mechanism of
Action

Reference

Uracil/ursolic

acid hybrid 6a
MCF-7 14.00

Increased p53

and Bax,

decreased Akt

[10]

Uracil/ursolic

acid hybrid 6a
MDA-MB-231 5.83

Increased p53

and Bax,

decreased Akt

[10]

Thiouracil

derivative 5b
HCT-116 21 HDAC inhibitor [12]

Uracil derivative

5i
HepG2 4 HDAC inhibitor [12]

Uracil derivative

5k
HepG2 5 HDAC inhibitor [12]

Uracil derivative

5m
HepG2 3.3 HDAC inhibitor [12]

Experimental Protocols
The synthesis and biological evaluation of alkylated uracil derivatives involve a variety of

chemical and biological techniques.

General Synthesis of 1-[ω-(phenoxy)alkyl]uracil
Derivatives
A common synthetic route involves the condensation of equimolar amounts of 2,4-

bis(trimethylsilyl)pyrimidines with appropriate bromides at high temperatures (160–170 °C) in

the absence of a solvent.[4]

General Synthesis of N1-(phosphonoalkyl)uracil
Derivatives
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These compounds can be prepared in a two-step sequence starting from ω-

aminoalkylphosphonates and (E)-3-ethoxyacryloyl isocyanate, followed by the closure of the

uracil ring.[13]

Synthesis of 5,5′-(Arylmethylene)bis(6-amino-1-alkyl-2-
oxo/thioxo-2,3-dihydropyrimidinones)
A mixture of 6-aminouracil or 6-amino-thiouracil and an appropriate aromatic aldehyde is stirred

in absolute ethanol with a catalytic amount of concentrated hydrochloric acid at room

temperature.[12]

Antiviral Activity Assay (HCMV)
The anti-HCMV properties of the target compounds are typically evaluated against HCMV

strains (e.g., AD-169 and Davis) in human embryonic lung (HEL) cell cultures.[4] The 50%

effective concentration (EC50) is determined by monitoring the inhibition of virus-induced

cytopathogenicity.

In Vitro Cytotoxicity Assay
The cytotoxic effects of the compounds are assessed using various cell lines (e.g., MCF-7,

HepG2, HCT-116).[12] The 50% inhibitory concentration (IC50) is typically determined using an

MTT assay or similar cell viability assays.

Visualizing Mechanisms and Workflows
Understanding the underlying mechanisms and experimental processes is crucial for drug

development. The following diagrams, generated using Graphviz, illustrate key concepts.
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Caption: General mechanism of antiviral action for some alkylated uracil derivatives.
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Caption: Inhibition of the Akt signaling pathway by a uracil-ursolic acid hybrid.
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Caption: A typical experimental workflow for the development of alkylated uracil derivatives.

Conclusion and Future Directions
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Alkylated uracil derivatives represent a versatile and promising class of compounds with

significant potential in the development of new antiviral and anticancer therapies. The

continued exploration of their structure-activity relationships, mechanisms of action, and

potential for combination therapies will be crucial in translating these findings into clinical

applications. Future research should focus on optimizing the pharmacokinetic properties of

these derivatives to enhance their bioavailability and efficacy in vivo. Furthermore, the

identification of novel cellular targets and the development of derivatives with improved

selectivity will be key to minimizing off-target effects and improving patient outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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